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molecular formula C9H11FN2O2 B8540705 1-(2-fluoro-5-nitrophenyl)-N,N-dimethylmethanamine

1-(2-fluoro-5-nitrophenyl)-N,N-dimethylmethanamine

Cat. No. B8540705
M. Wt: 198.19 g/mol
InChI Key: HXHKCSJIOCQROG-UHFFFAOYSA-N
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Patent
US07294635B2

Procedure details

To a solution of 2-bromomethyl-1-fluoro-4-nitro-benzene (131 mg, 0.56 mmol), which was generated in Example 64) and dimethylamine hydrochloride (44 mg, 0.54 mmol) in 4 mL dioxane, was added cesium carbonate (546 mg, 1.68 mmol). The mixture was heated to 70° C. under argon for 12 hours. Work up and RP prep HPLC to give (2-fluoro-5-nitro-benzyl)-dimethyl-amine.
Quantity
131 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
546 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[F:12].Cl.[CH3:14][NH:15][CH3:16].C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1>[F:12][C:4]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]=1[CH2:2][N:15]([CH3:16])[CH3:14] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
131 mg
Type
reactant
Smiles
BrCC1=C(C=CC(=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
44 mg
Type
reactant
Smiles
Cl.CNC
Step Three
Name
cesium carbonate
Quantity
546 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN(C)C)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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